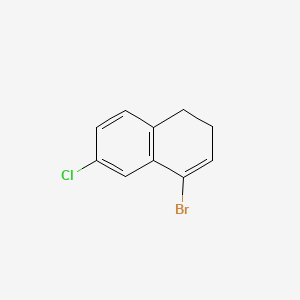![molecular formula C20H12BrN B15337560 10-Bromo-9H-dibenzo[a,c]carbazole](/img/structure/B15337560.png)
10-Bromo-9H-dibenzo[a,c]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Bromo-9H-dibenzo[a,c]carbazole: is a brominated derivative of dibenzo[a,c]carbazole, a polycyclic aromatic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromo-9H-dibenzo[a,c]carbazole typically involves the bromination of 9H-dibenzo[a,c]carbazole. This can be achieved through a palladium-catalyzed carbon-nitrogen coupling reaction, where dibenzothiophene and diphenyl sulfone are attached to the nitrogen atom of 9H-dibenzo[a,c]carbazole .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Bromo-9H-dibenzo[a,c]carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
Chemistry: 10-Bromo-9H-dibenzo[a,c]carbazole is used in the synthesis of organic luminogens with high photoluminescence quantum yields. These materials are valuable in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of advanced materials with specific electronic and photophysical properties. These materials are employed in various applications, including flexible electronics and light-emitting devices .
Mécanisme D'action
The mechanism of action of 10-Bromo-9H-dibenzo[a,c]carbazole involves its interaction with molecular targets through electronic coupling and photophysical processes.
Comparaison Avec Des Composés Similaires
- 9-Methyl-9H-dibenzo[a,c]carbazole
- 9-Phenyl-9H-dibenzo[a,c]carbazole
- 9-(4-tert-Butylphenyl)-9H-dibenzo[a,c]carbazole
Uniqueness: 10-Bromo-9H-dibenzo[a,c]carbazole is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable compound for the synthesis of advanced materials with tailored properties .
Propriétés
Formule moléculaire |
C20H12BrN |
|---|---|
Poids moléculaire |
346.2 g/mol |
Nom IUPAC |
19-bromo-21-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,8,10,12,15(20),16,18-decaene |
InChI |
InChI=1S/C20H12BrN/c21-17-11-5-10-16-18-14-8-3-1-6-12(14)13-7-2-4-9-15(13)20(18)22-19(16)17/h1-11,22H |
Clé InChI |
VBJDNTJCXNDEBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=C(N4)C(=CC=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


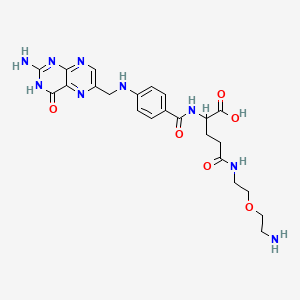

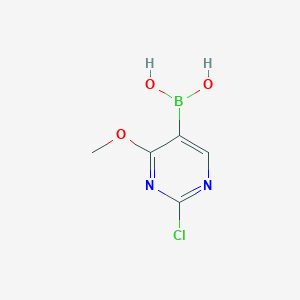
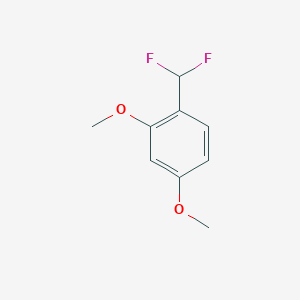
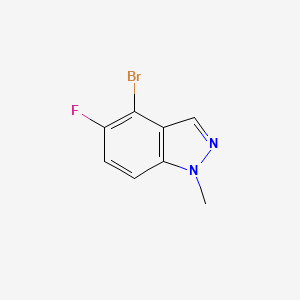
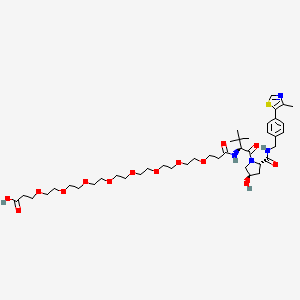
![[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]azanium;chloride](/img/structure/B15337509.png)
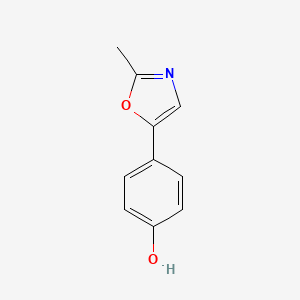
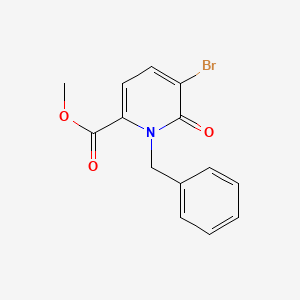

![3-Bromo-5-[3-(4-chlorophenoxy)-4-methylphenyl]-4,5-dihydroisoxazole](/img/structure/B15337549.png)
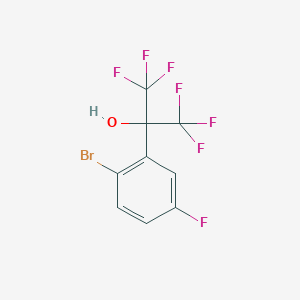
![6-[(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid;chloride](/img/structure/B15337573.png)
